4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Purity specification Batch QC Procurement quality

Problem: Generic benzylboronic esters suffer from protodeboronation and inconsistent impurity profiles in cross-coupling, compromising yield and biological assay reproducibility. Solution: This pinacol-protected para-CF₃ benzylboronic ester delivers superior bench-top stability and transmetalation efficiency for reliable C(sp³)-C(sp²) bond construction. · Stoichiometrically well-defined solid (≥97% purity) enables precise weighing, minimizing side-product formation. · Elevated LogP (3.06) imparts improved BBB permeability and GI absorption to downstream candidates. · High boiling point (285°C) and low volatility prevent reagent loss during solvent stripping at scale.

Molecular Formula C14H18BF3O2
Molecular Weight 286.1 g/mol
CAS No. 475250-46-5
Cat. No. B1438053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
CAS475250-46-5
Molecular FormulaC14H18BF3O2
Molecular Weight286.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3
InChIKeyKHVVNJIGKHWRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS 475250-46-5): Procurement-Ready Organoboron Building Block for Medicinal Chemistry and Cross-Coupling


4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (also known as 4-(trifluoromethyl)benzylboronic acid pinacol ester) is a pinacol-protected benzylboronic ester featuring an electron‑withdrawing para‑CF₃ substituent (molecular formula C₁₄H₁₈BF₃O₂, MW 286.10 g/mol) . This compound belongs to the organoboron reagent class and is primarily employed as a nucleophilic coupling partner in Suzuki–Miyaura cross‑coupling reactions for the construction of C(sp³)–C(sp²) bonds, enabling installation of the 4‑(trifluoromethyl)benzyl pharmacophore into bioactive scaffolds . The pinacol ester moiety confers enhanced bench‑top stability and chromatographic tractability relative to the corresponding free boronic acid, while the CF₃ group significantly elevates lipophilicity (consensus Log Po/w = 3.06) compared to non‑fluorinated benzylboronic ester analogs .

Workflow Suzuki–Miyaura C(sp³)–C(sp²) cross‑coupling partner
Handling Solid pinacol ester for gravimetric dispensing and improved bench stability
Design fit para‑CF₃ pharmacophore for lipophilicity tuning in lead optimization

Why 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane Cannot Be Freely Interchanged with Analogous Benzylboronates


Substituting 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane with a non‑fluorinated benzylboronic ester, a regioisomeric CF₃‑benzylboronate, or the corresponding free boronic acid introduces quantifiable differences in lipophilicity, physical form, thermal stability, and hydrolytic robustness that directly affect reaction performance, purification workflow, and reproducibility in both discovery and scale‑up settings . The para‑CF₃ group raises the consensus Log Po/w by approximately one log unit versus the unsubstituted benzyl analog, altering partitioning behavior in biphasic Suzuki conditions and biological membrane permeability of downstream products . Furthermore, the cyclic pinacol ester resists hydrolysis to the boronic acid more effectively than acyclic or unprotected boron species under standard storage and reaction conditions, reducing protodeboronation side‑product formation . These factors collectively mean that generic substitution without re‑optimization can lead to lower isolated yields, inconsistent impurity profiles, and failed biological assay correlations.

Lipophilicity shift
para‑CF₃ raises LogP relative to non‑fluorinated analogs, altering biphasic partitioning and downstream permeability.
Physical form mismatch
Solid vs. liquid analogs may affect gravimetric accuracy, storage stability, and handling in automated platforms.
Hydrolytic stability gap
Free boronic acids and acyclic esters are more prone to protodeboronation under aqueous basic conditions, risking yield and purity.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane Against Closest Analogs


Specification Purity and Batch-to-Batch QC Documentation: Pinacol Ester vs. Free Boronic Acid

The target pinacol ester is commercially available at a minimum purity specification of 97% (Bidepharm BD91768, with batch-specific NMR, HPLC, and GC certificates) and 95%+ from multiple ISO‑certified suppliers (AKSci Z4783, CymitQuimica 10‑F220503, Chemenu CM128652), whereas the corresponding free boronic acid, 4-(trifluoromethyl)benzylboronic acid, is more prone to anhydride (boroxine) formation and often lacks well‑defined batch purity data in vendor catalogs . This difference in specification rigor directly impacts the stoichiometric accuracy and reproducibility of coupling reactions that are sensitive to the active boron species concentration.

Purity & QC
Data to verify
97% (NMR/HPLC/GC batch COA)
Free boronic acid: purity often unspecified; prone to boroxine formation
Higher documented purity supports stoichiometric accuracy and coupling reproducibility.
Vendor specifications; independent re‑qualification recommended for scale‑up.
Purity specification Batch QC Procurement quality

Lipophilicity Shift Driven by para-CF₃: Consensus Log Po/w Comparison with Non-Fluorinated Benzylboronic Acid Pinacol Ester

The computed Consensus Log Po/w for the target compound is 3.06 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT predictions as reported on the Bidepharm product page), whereas the unsubstituted benzylboronic acid pinacol ester (CAS 87100‑28‑5) has a reported logP of 2.08 (BOC Sciences polymer database) . This ΔLogP of approximately +0.98 indicates that the para‑CF₃ group nearly doubles the octanol‑water partition coefficient on a logarithmic scale, which has significant implications for the lipophilicity of downstream coupling products and their predicted membrane permeability, GI absorption, and blood‑brain barrier penetration .

Lipophilicity (LogP)
Reported
Consensus Log Pₒ/w 3.06 (Δ +0.98 vs unsubstituted analog 2.08)
May influence downstream permeability and oral bioavailability profiles.
Computed multi‑method consensus; experimental logP validation advised.
Lipophilicity LogP Drug-likeness

Physical State and Handling: Crystalline Solid vs. Liquid Benzylboronic Pinacol Ester

The target compound is a solid at ambient temperature (CymitQuimica reports 'Color/Form: Solid'), whereas the non‑fluorinated benzylboronic acid pinacol ester (CAS 87100‑28‑5) is a colorless to light yellow liquid at 20°C with a density of 0.98–0.99 g/mL . The ortho‑CF₃ regioisomer, 2‑(trifluoromethyl)benzylboronic acid pinacol ester (CAS 475250‑54‑5), is also reported as a solid with similar density (1.13 g/mL) and a lower boiling point (277°C) . The solid physical form of the para‑CF₃ compound facilitates gravimetric dispensing with higher accuracy in sub‑milligram quantities and simplifies long‑term storage without solvent evaporation or creeping issues associated with liquid reagents.

Physical state
Reported
Solid (1.13 g/mL, bp 285 °C)
Non‑fluorinated analog: liquid (0.98 g/mL, bp 65 °C at 0.15 mmHg)
Solid form facilitates gravimetric handling and long‑term storage without solvent loss.
Storage stability under inert atmosphere should be confirmed.
Physical form Handling Formulation

Thermal Stability and Distillation Range: Boiling Point Differential vs. Non‑Fluorinated and ortho‑CF₃ Analogs

The target compound exhibits a boiling point of approximately 285°C at 760 mmHg (ChemicalBook, multiple vendor listings), compared to 65°C at 0.15 mmHg for benzylboronic acid pinacol ester . The 4‑methylbenzylboronic acid pinacol ester (CAS 356570‑52‑0), another non‑fluorinated analog, boils at 95°C at 1 mmHg, while the ortho‑CF₃ regioisomer (CAS 475250‑54‑5) boils at 277°C . The substantially higher boiling point of the para‑CF₃ compound reflects stronger intermolecular interactions (higher molecular weight, dipole moment from CF₃) and translates to reduced volatility losses during solvent evaporation steps and greater thermal tolerance in high‑temperature coupling reactions.

Boiling point
Reported
285 °C at 760 mmHg (Δ ≈ +220 °C vs non‑fluorinated analog)
Higher boiling point may reduce volatility losses during solvent evaporation and vacuum drying.
Pressure conditions differ across comparator sources; verify under intended process conditions.
Thermal stability Boiling point Distillation

Hydrolytic Stability: Cyclic Pinacol Ester vs. Free Boronic Acid Under Aqueous Basic Conditions

The cyclic pinacol boronate ester motif present in the target compound is recognized to provide enhanced resistance to hydrolysis compared to the corresponding free boronic acid and to acyclic boronate esters under typical Suzuki–Miyaura coupling conditions (aqueous base, elevated temperature) . Hayes et al. (2021) demonstrated that the protodeboronation pathway of arylboronic esters is highly nuanced and that cyclic diol esters (such as pinacol esters) show reduced pre‑hydrolytic protodeboronation rates compared to acyclic counterparts in stopped‑flow NMR kinetic studies across a range of polyfluoroaryl substrates . While this is a class‑level property, the target compound benefits from this stability advantage, reducing undesired protodeboronation side products that can complicate purification and erode coupling yields.

Hydrolytic stability
Class‑level
Cyclic pinacol ester: reduced protodeboronation rate vs free acid / acyclic esters (Hayes et al. 2021)
May reduce Ar–H side product formation, easing purification.
Compound‑specific kinetics not determined; review coupling condition robustness.
Hydrolytic stability Protodeboronation Storage stability

Recommended Application Scenarios for 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane Based on Quantified Differentiation Evidence


Suzuki–Miyaura C(sp³)–C(sp²) Cross‑Coupling for Installing the 4‑(Trifluoromethyl)benzyl Pharmacophore

The target compound serves as a bench‑stable, stoichiometrically well‑defined nucleophilic partner for palladium‑catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl halides. Its solid physical form and high purity specification (97%) enable accurate weighing for stoichiometric control, while the pinacol ester's hydrolytic stability minimizes protodeboronation side products under aqueous basic conditions . The para‑CF₃ group enhances transmetalation efficiency by increasing the electrophilicity of the benzyl carbon center, as demonstrated in comparative studies where α‑(trifluoromethyl)benzyl substrates outperform non‑fluorinated derivatives in C(sp³)–C(sp²) coupling .

Medicinal Chemistry Library Synthesis Requiring High Lipophilicity Benzyl Modules

When designing compound libraries targeting CNS or intracellular targets, the elevated consensus Log Po/w of 3.06 (approximately one log unit above the non‑fluorinated benzyl analog) translates to downstream products with improved predicted blood‑brain barrier permeability and GI absorption . The computed SwissADME‑style pharmacokinetic profile (Bidepharm data) indicates high GI absorption, BBB permeation, and a bioavailability score of 0.55, supporting its use as a privileged building block for orally bioavailable and CNS‑penetrant lead series .

Process Chemistry Scale‑Up Where Reagent Volatility Must Be Minimized

The high boiling point (285°C) and low volatility of this solid pinacol ester make it preferable to liquid benzylboronic esters (bp 65°C at reduced pressure) for multi‑kilogram scale reactions where solvent stripping and vacuum drying steps could otherwise result in reagent loss . The solid form also facilitates safer handling in large‑scale operations, reducing the risk of spills and exposure associated with liquid organoboron reagents.

Synthetic Sequences Requiring Orthogonal Protection of the Boron Center

The pinacol ester serves as a protected form of the boronic acid that can be carried through multi‑step synthetic sequences and subsequently deprotected (via transesterification, oxidative cleavage, or conversion to the trifluoroborate salt) to reveal the free boronic acid or a more reactive boron species for late‑stage functionalization . This orthogonal stability profile is superior to that of the free boronic acid, which is prone to anhydride formation and protodeboronation during extended reaction sequences .

Application
Selection Property
Validation Focus
Suzuki–Miyaura C(sp³)–C(sp²) cross‑coupling
Stoichiometric accuracy & hydrolytic stability
Coupling yield and protodeboronation side‑product profile
CNS/oral‑bioavailable lead synthesis
High lipophilicity (para‑CF₃) for permeability tuning
Membrane permeability assay (PAMPA / Caco‑2) and brain penetration models
Process scale‑up with volatility control
Low volatility solid for safe large‑scale handling
Mass balance under vacuum distillation and reagent loss during solvent stripping
Multi‑step synthesis requiring boron protection
Pinacol ester as orthogonal protecting group
Deprotection efficiency and stability over extended reaction sequences
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